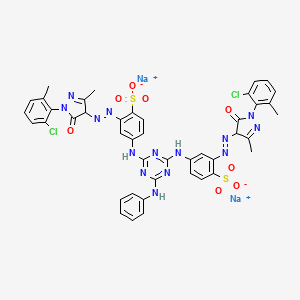
Benzenesulfonic acid, 4,4'-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound. It is characterized by its aromatic sulfonic acid structure, which includes multiple functional groups such as triazine, phenylamino, and azo groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt involves multiple steps. The process typically starts with the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This is followed by the introduction of the triazine and phenylamino groups through a series of substitution reactions. The azo groups are then added via diazotization and coupling reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The triazine and phenylamino groups contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt can be compared with other similar compounds such as:
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in various chemical reactions.
4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid): A compound used in cross-coupling reactions.
Benzenesulfonic acid, 4,4’-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt: Another complex sulfonic acid derivative with different functional groups.
These comparisons highlight the unique structural features and applications of Benzenesulfonic acid, 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(2-((1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt.
Eigenschaften
CAS-Nummer |
80301-66-2 |
|---|---|
Molekularformel |
C43H34Cl2N14Na2O8S2 |
Molekulargewicht |
1055.8 g/mol |
IUPAC-Name |
disodium;4-[[4-anilino-6-[3-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C43H36Cl2N14O8S2.2Na/c1-22-10-8-14-29(44)37(22)58-39(60)35(24(3)56-58)54-52-31-20-27(16-18-33(31)68(62,63)64)47-42-49-41(46-26-12-6-5-7-13-26)50-43(51-42)48-28-17-19-34(69(65,66)67)32(21-28)53-55-36-25(4)57-59(40(36)61)38-23(2)11-9-15-30(38)45;;/h5-21,35-36H,1-4H3,(H,62,63,64)(H,65,66,67)(H3,46,47,48,49,50,51);;/q;2*+1/p-2 |
InChI-Schlüssel |
AYYSFOCBJPSNQM-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])N=NC7C(=NN(C7=O)C8=C(C=CC=C8Cl)C)C)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



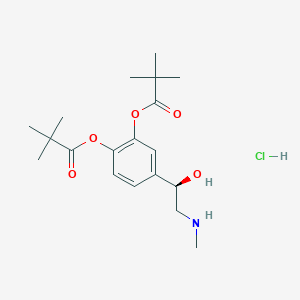

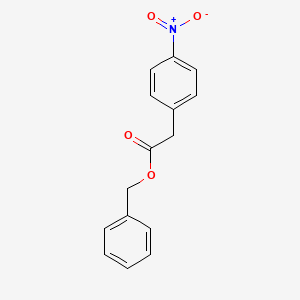
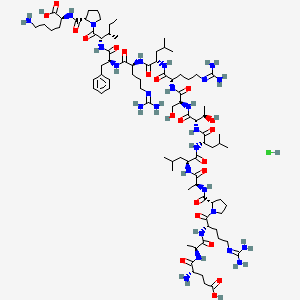
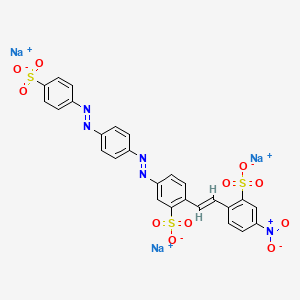
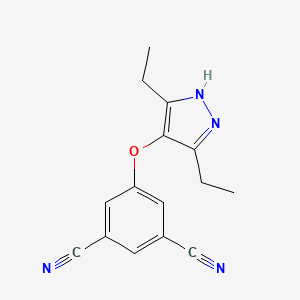

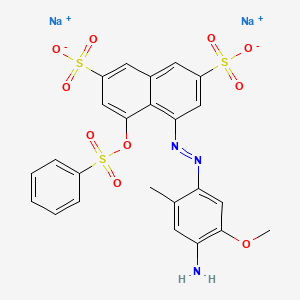
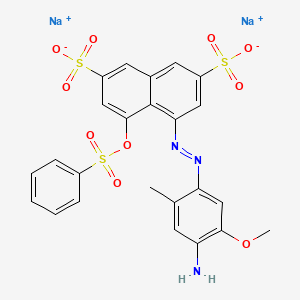
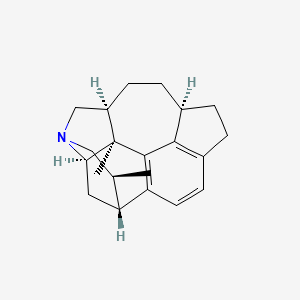

![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

